molecular formula C32H35N3O3 B2962341 4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide CAS No. 866346-03-4

4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide

Cat. No.: B2962341
CAS No.: 866346-03-4
M. Wt: 509.65
InChI Key: RBKIKCFCBUCQRW-UHFFFAOYSA-N
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Description

This compound features a cyclohexane-1-carboxamide core substituted with a 1,2,3,4-tetrahydroquinazoline moiety. The quinazoline ring is modified at the 1-position with a 2-methylphenylmethyl group and at the 3-position with a methylene bridge connecting to the cyclohexane ring. The N-substituent of the carboxamide is a 2-phenylethyl group.

Properties

IUPAC Name

4-[[1-[(2-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N3O3/c1-23-9-5-6-12-27(23)22-34-29-14-8-7-13-28(29)31(37)35(32(34)38)21-25-15-17-26(18-16-25)30(36)33-20-19-24-10-3-2-4-11-24/h2-6,9-12,25-26,28-29H,7-8,13-22H2,1H3,(H,33,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEKCAYBIUHGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3CCCCC3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide (CAS Number: 866346-03-4) is a novel chemical entity with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C32H41N3O3C_{32}H_{41}N_{3}O_{3}, with a molecular weight of 515.7 g/mol . The structure features a complex arrangement that includes a tetrahydroquinazoline moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₃₂H₄₁N₃O₃
Molecular Weight515.7 g/mol
CAS Number866346-03-4

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of the tetrahydroquinazoline scaffold have been shown to inhibit cancer cell proliferation in various models. A study highlighted that compounds with the N-(phenylethyl) group demonstrated enhanced cytotoxicity against A549 lung adenocarcinoma cells, suggesting that modifications in the side chains can significantly affect biological activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Similar compounds featuring the quinazoline ring have shown promising results in reducing inflammatory markers in cell lines exposed to pro-inflammatory stimuli. The analgesic properties were evaluated using carrageenan-induced inflammation models, where compounds exhibited statistically significant reductions in swelling compared to standard anti-inflammatory drugs like Diclofenac .

The proposed mechanism of action involves the modulation of signaling pathways associated with cancer cell survival and inflammation. The presence of the dioxo functional groups may facilitate interactions with key enzymes or receptors involved in these pathways. For example, compounds that interact with Bcl-2 proteins have been noted for their ability to induce apoptosis in cancer cells .

Case Study 1: Anticancer Activity

In a comparative study assessing various quinazoline derivatives, the compound showed an IC50 value lower than that of established chemotherapeutics against several cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Properties

A study utilizing a carrageenan-induced paw edema model demonstrated that the compound significantly reduced inflammation compared to controls. The results indicated a higher efficacy than traditional NSAIDs at equivalent doses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of cyclohexane-carboxamide derivatives fused with quinazoline or related heterocycles. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Benzyl Substituent N-Substituent Core Structure Key Modifications
Target Compound 2-methylphenyl 2-phenylethyl Quinazoline + cyclohexane 2,4-dioxo-tetrahydroquinazoline
4-({1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-cyclopentylcyclohexane-1-carboxamide 2-chlorophenyl Cyclopentyl Quinazoline + cyclohexane Chlorine substitution; cyclopentyl
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide 2,4-dichlorophenyl Acetamide linkage Quinazoline + acetamide Dichloro substitution; acetamide
N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide 2-phenylethyl Triazole + carboxamide Triazole core; no quinazoline

Key Structural Differences and Implications

Benzyl Substituent Effects: The target compound’s 2-methylphenyl group enhances lipophilicity compared to the 2-chlorophenyl in ’s analog. Methyl groups generally increase metabolic stability, while chlorine may improve target binding via halogen bonding .

In contrast, the cyclopentyl group in ’s compound may reduce solubility but enhance selectivity due to its constrained geometry .

The triazole core in ’s compound may instead target enzymes like CYP450 .

Hypothetical Pharmacological Profile

  • Target Prediction : Quinazoline derivatives often inhibit kinases or modulate GABA receptors. The 2-phenylethyl group may further suggest serotonin or dopamine receptor interactions.
  • ADME Properties : Higher molecular weight (~500 g/mol) and logP (~4.5) due to aromatic substituents may limit bioavailability but enhance blood-brain barrier penetration.

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